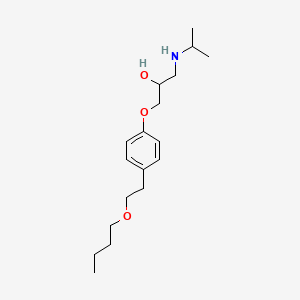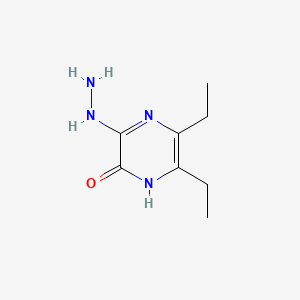![molecular formula C21H16O2 B589469 Benz[a]anthracene-7-methanol-13C 7-Acetate CAS No. 1391053-07-8](/img/structure/B589469.png)
Benz[a]anthracene-7-methanol-13C 7-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracene-7-methanol-13C 7-Acetate is a derivative of Benz[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is labeled with the carbon-13 isotope, making it particularly useful in various scientific research applications. The molecular formula of this compound is C20H13CH16O2, and it has a molecular weight of 301.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-methanol-13C 7-Acetate typically involves the acetylation of Benz[a]anthracene-7-methanol-13C. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benz[a]anthracene-7-carboxylic acid.
Reduction: Benz[a]anthracene-7-methanol-13C.
Substitution: Benz[a]anthracene-7-amine-13C.
Scientific Research Applications
Benz[a]anthracene-7-methanol-13C 7-Acetate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving polycyclic aromatic hydrocarbons.
Medicine: It is employed in the development of diagnostic tools and imaging agents due to its isotopic labeling.
Industry: The compound is used in environmental monitoring to detect and quantify polycyclic aromatic hydrocarbons in air, water, and soil samples.
Mechanism of Action
The mechanism of action of Benz[a]anthracene-7-methanol-13C 7-Acetate involves its interaction with cellular components. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutagenic effects. The carbon-13 labeling allows researchers to track these metabolic pathways and understand the molecular targets and pathways involved.
Comparison with Similar Compounds
- Benz[a]anthracene-7-methanol
- Benz[a]anthracene-7-acetate
- Benz[a]anthracene-7-carboxylic acid
Comparison: Benz[a]anthracene-7-methanol-13C 7-Acetate is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. Compared to its non-labeled counterparts, this compound provides enhanced sensitivity and specificity in tracing biochemical pathways and studying molecular interactions.
Properties
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3/i13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPBTQUURFHPD-KCKQSJSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2]C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)


![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)

